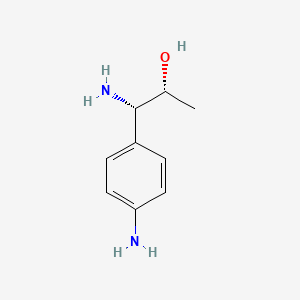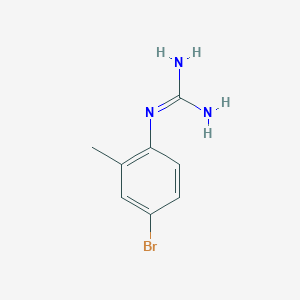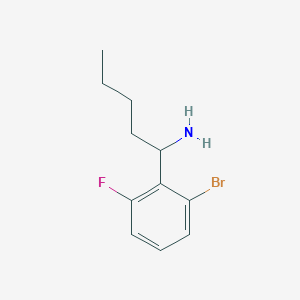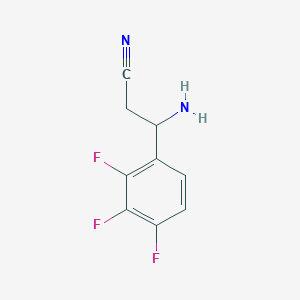
3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F3N2 It is characterized by the presence of an amino group, a trifluorophenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine. The nitrile group can be introduced through a subsequent reaction with a cyanide source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluorophenyl group enhances its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propanenitrile
- 3-Amino-3-(2,4,5-trifluorophenyl)propanenitrile
- 3-Amino-3-(2,3-difluorophenyl)propanenitrile
Uniqueness
3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. The presence of three fluorine atoms in the 2, 3, and 4 positions enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C9H7F3N2 |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
3-amino-3-(2,3,4-trifluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2 |
Clé InChI |
IPDNHENKSYKJGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(CC#N)N)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


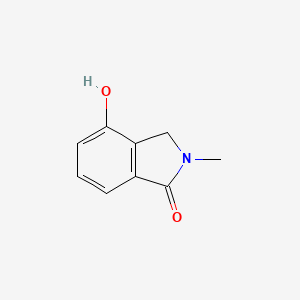
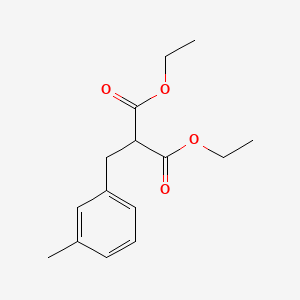
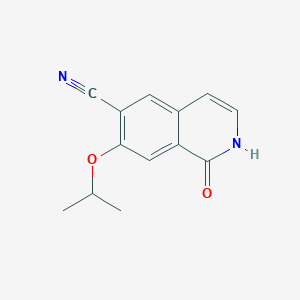
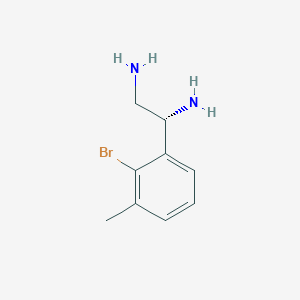
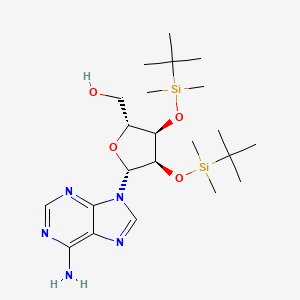
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)



